Hydroxychloroquine 3-Carbonitrile is a derivative of hydroxychloroquine, a medication primarily used for the treatment of malaria and autoimmune diseases such as rheumatoid arthritis and systemic lupus erythematosus. The compound is classified as a 4-aminoquinoline, which refers to its chemical structure featuring an amino group attached to a quinoline ring. Hydroxychloroquine was first approved by the FDA in 1955 and is recognized on the World Health Organization's List of Essential Medicines, highlighting its significance in global health care .
The synthesis of Hydroxychloroquine typically involves several key steps:
The molecular formula for Hydroxychloroquine is , with a molar mass of approximately 335.88 g/mol. The compound features a quinoline ring system with various substituents including:
Hydroxychloroquine participates in various chemical reactions:
The stability of Hydroxychloroquine under different pH conditions affects its reactivity and bioavailability, making it crucial to consider these factors during formulation development .
Hydroxychloroquine exerts its effects through multiple mechanisms:
Relevant data include its behavior as a weak base, which allows it to penetrate cell membranes effectively .
Hydroxychloroquine has several scientific uses:
CAS No.: 92292-84-7
CAS No.: 1259-34-3
CAS No.: 189217-59-2
CAS No.: 19193-50-1
CAS No.: 11042-30-1
CAS No.: 82765-77-3